molecular formula C13H19NO4S B1624240 N-Boc-(tosyl)methylamine CAS No. 433335-00-3

N-Boc-(tosyl)methylamine

Cat. No. B1624240
M. Wt: 285.36 g/mol
InChI Key: WJECUHBEAHRZPC-UHFFFAOYSA-N
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Description

“N-Boc-(tosyl)methylamine” is a useful research chemical . It is also known by other names such as “(Toluene-4-sulfonylmethyl)carbamic acid, tert-butyl ester”, “N-Boc-(p-tosyl)methanamine”, and "tert-Butyl tosylmethylcarbamate" .


Synthesis Analysis

The synthesis of secondary amides from ketones via the Beckmann rearrangement uses “N-Boc-(tosyl)methylamine” as the aminating agent .


Molecular Structure Analysis

The molecular formula of “N-Boc-(tosyl)methylamine” is C13H19NO4S . Its molecular weight is 285.36 .


Chemical Reactions Analysis

“N-Boc-(tosyl)methylamine” is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . It also participates in the formation of Boc-protected amines and amino acids .


Physical And Chemical Properties Analysis

“N-Boc-(tosyl)methylamine” is a solid substance . Its melting point is between 115-119 °C .

Scientific Research Applications

Photodegradation of Organic Dyes

N-Boc-(tosyl)methylamine, as part of the broader chemical family, has applications in the field of photodegradation of organic dyes. Research on graphitic carbon nitride (g-C3N4) and boron-doped g-C3N4 demonstrated their efficacy in degrading dyes like rhodamine B and methyl orange under visible light irradiation, showcasing potential environmental applications (Yan, Li, & Zou, 2010).

Preparation of Fatty Acid Esters and Dimethylacetals

In lipid research, boron fluoride-methanol, a reagent which could involve compounds like N-Boc-(tosyl)methylamine, is used to prepare fatty acid methyl esters and dimethylacetals suitable for gas chromatographic analysis. This method offers stability and simplicity, making it valuable in lipidomics and related biochemical studies (Morrison & Smith, 1964).

Role in Immune Response

In immunology, methylamine, a compound structurally related to N-Boc-(tosyl)methylamine, has been used to study the third component of human complement (C3). Treatment with methylamine impacts the hemolytic function and reveals thiol groups, contributing to understanding immune response mechanisms (Tack et al., 1980).

Catalysis in Organic Synthesis

N-Boc-(tosyl)methylamine related compounds are used in catalysis for organic synthesis. N-Methylation of amines with methanol, for example, can proceed at room temperature using specific catalysts, facilitating the synthesis of N-methylamines with various functional groups. This has broad implications for pharmaceutical and chemical manufacturing (Tsarev et al., 2015).

Amination Reactions in Pharmaceutical Chemistry

In pharmaceutical chemistry, catalyst systems involving similar compounds can enable aryl mesylates to be used in C-N bond-forming reactions and permit the selective monoarylation of primary amines, including N-Boc derivatives. This technology is critical in developing pharmaceutical compounds (Fors et al., 2008).

Safety And Hazards

“N-Boc-(tosyl)methylamine” is classified under Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and washing hands and other exposed areas thoroughly after handling .

Future Directions

“N-Boc-(tosyl)methylamine” continues to be a useful research chemical . It is expected to play a significant role in future scientific research and development, particularly in the field of organic synthesis .

properties

IUPAC Name

tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJECUHBEAHRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436170
Record name N-Boc-(tosyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(tosyl)methylamine

CAS RN

433335-00-3
Record name N-Boc-(tosyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(tosyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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